molecular formula C24H25N5OS B2802245 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1211675-49-8

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Katalognummer: B2802245
CAS-Nummer: 1211675-49-8
Molekulargewicht: 431.56
InChI-Schlüssel: ABQRZEOCUKHTNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a piperazine-1-carboxamide core substituted with a 1-benzyl-1H-1,3-benzodiazol-2-yl group at the 4-position and a (thiophen-2-yl)methyl moiety at the carboxamide nitrogen. Though direct synthetic details are absent in the provided evidence, structurally related compounds (e.g., benzimidazole and piperazine hybrids) are synthesized via nucleophilic substitution, condensation, or Cu-catalyzed click chemistry (e.g., triazole formation in ) .

Eigenschaften

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c30-24(25-17-20-9-6-16-31-20)28-14-12-27(13-15-28)23-26-21-10-4-5-11-22(21)29(23)18-19-7-2-1-3-8-19/h1-11,16H,12-15,17-18H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQRZEOCUKHTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The thiophene moiety is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein[7][7]. The compound may also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine-Carboxamide Core

The table below compares the target compound with analogs differing in substituents:

Compound Name Key Substituents Physicochemical/Biological Properties Evidence Source
Target Compound 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl), N-[(thiophen-2-yl)methyl] Hypothetical: Enhanced CNS penetration due to thiophene N/A
4-(5-Methylfuran-2-carbonyl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide 4-(5-Methylfuran-2-carbonyl) Increased polarity; potential metabolic instability
CPIPC () 4-(5-Chloropyridin-2-yl), N-(indazol-6-yl) TRPV1 partial agonism; EC₅₀ = 1.2 μM (TRPV1)
Quinazoline Derivatives (A2–A6, A25–A30; ) 4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl), aryl substituents (F, Cl, CF₃) Melting points: 189–203°C; yields: 45–57%
4-(3-Bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide 4-(3-Bromobenzenesulfonyl), N-[1-(thiophen-2-yl)ethyl] Sulfonyl group may improve metabolic stability

Heterocyclic Modifications

  • Benzodiazolyl vs. Benzimidazole/Thiadiazole : Replacing benzodiazolyl with benzimidazole () or thiadiazole () alters hydrogen-bonding and aromatic stacking, affecting target binding.

Key Research Findings

  • Synthetic Flexibility : Piperazine-carboxamides are synthesized via diverse routes, including Cu-catalyzed triazole formation () and condensation with thiosemicarbazide () .
  • Substituent Impact : Electron-withdrawing groups (Cl, CF₃) on aryl rings improve thermal stability (melting points >190°C) but may reduce solubility () .
  • Biological Selectivity : Thiophene-containing analogs (e.g., ) show enhanced selectivity for CNS targets due to favorable logP values (~2.5–3.5) .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound (Evidence) Melting Point (°C) Yield (%) logP (Predicted)
Quinazoline A2 () 189.5–192.1 52.2 3.1
Quinazoline A26 () 202.8 54.1 3.8
N-(1,3-benzodioxol-5-yl) derivative () Not reported Not reported 2.9

Biologische Aktivität

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a member of the benzodiazole family, which has gained attention in medicinal chemistry for its diverse pharmacological activities. This article explores its biological activity, including anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C20H21N3O
Molecular Weight 321.40 g/mol
IUPAC Name 4-(1-benzyl-1H-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Anticancer Properties

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of autophagy and inhibition of the mTOR pathway .

In particular, research involving related compounds has demonstrated their ability to reduce mTORC1 activity and enhance autophagy at basal levels. This suggests that the compound may act similarly by disrupting autophagic flux and interfering with cellular survival pathways under stress conditions .

The potential mechanisms through which this compound exerts its biological effects include:

  • Inhibition of mTOR Pathway : Similar benzodiazole compounds have been noted to downregulate mTORC1 signaling, leading to increased autophagic activity and apoptosis in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, contributing to cell death.

Study on Antiproliferative Activity

A study focused on related benzodiazole derivatives reported submicromolar antiproliferative activity against various cancer cell lines. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents .

CompoundEC50 (µM)Selectivity Index
4-(1-benzylbenzodiazol)0.9310
Reference Drug (Toremifene)0.387

In Vivo Studies

In vivo studies using animal models have shown that similar compounds can reduce tumor size significantly compared to controls. These findings underscore the potential therapeutic efficacy of benzodiazole derivatives in cancer treatment.

Q & A

Q. What are the established synthetic routes for preparing 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with benzyl halides under basic conditions (e.g., NaH in DMF) .
  • Step 2: Introduction of the piperazine ring through nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents .
  • Step 3: Functionalization with the thiophene-methyl group via reductive amination or alkylation, requiring solvents like dichloromethane and catalysts such as NaBH(OAc)₃ .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon connectivity (e.g., benzyl group protons at δ 4.5–5.0 ppm, thiophene signals at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using cisplatin or doxorubicin as controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final coupling step?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings or CuI for click chemistry, adjusting equivalents (0.1–1.0 equiv.) .
  • Temperature Control: Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., carboxamide formation) .

Q. How to resolve discrepancies between computational modeling and experimental binding data in receptor interaction studies?

  • Re-docking Analysis: Use software like AutoDock Vina to refine parameters (e.g., grid box size, flexibility of active-site residues) .
  • Mutagenesis Studies: Validate predicted binding residues (e.g., Ser123, Tyr205 in kinase targets) via site-directed mutagenesis and SPR binding assays .
  • MD Simulations: Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up synthesis?

  • Process Analytical Technology (PAT): Implement inline HPLC monitoring to track intermediate purity and adjust reaction parameters in real time .
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, stirring rate) and identify critical quality attributes .
  • Crystallization Engineering: Screen anti-solvents (e.g., ether, hexane) to improve crystal habit and reduce amorphous content .

Q. How to elucidate the mechanism of action when contradictory data arise from kinase inhibition vs. epigenetic modulation assays?

  • Biochemical Profiling: Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to rule off-target kinase effects .
  • Epigenetic Markers: Quantify histone acetylation/methylation via Western blot (e.g., H3K27me3, H4K16ac) in treated vs. untreated cells .
  • CRISPR Knockout Models: Generate cell lines lacking suspected targets (e.g., HDACs, DNMTs) to isolate pathways .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in final products?

  • HPLC-DAD/ELSD: Gradient elution (ACN/water + 0.1% TFA) to separate impurities; UV detection at 254 nm for aromatic moieties .
  • LC-MS/MS: MRM mode to identify impurities with mass shifts (e.g., +16 Da for oxidation products) .
  • NMR Spiking: Add authentic samples of suspected impurities (e.g., unreacted benzyl precursors) to confirm peaks .

Q. How to design structure-activity relationship (SAR) studies for derivatives with modified thiophene or benzodiazole groups?

  • Core Modifications: Synthesize analogs with substituents at the benzodiazole C4 position (e.g., Cl, OMe) or thiophene β-position .
  • Pharmacophore Mapping: Overlay energy-minimized conformers of active/inactive analogs using MOE software to identify essential motifs .
  • In Silico ADMET: Predict bioavailability and toxicity (e.g., CYP inhibition, hERG liability) with QikProp or ADMET Predictor .

Q. What protocols validate the stability of the compound under physiological conditions?

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Stability: Add compound to human plasma (37°C, 1h), precipitate proteins with ACN, and quantify remaining parent compound .
  • Light/Heat Stress: Expose solid and solution forms to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photodegradation .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

  • Penetration Studies: Use fluorescently labeled analogs to quantify tumor spheroid penetration via confocal microscopy .
  • Hypoxia Markers: Assess HIF-1α levels in 3D models to determine if poor efficacy relates to oxygen gradients .
  • Metabolomics: Compare ATP/NADPH levels in 2D vs. 3D cultures to identify metabolic resistance mechanisms .

Q. What steps reconcile discrepancies between in vitro enzyme inhibition and cellular activity?

  • Membrane Permeability: Measure logP (octanol/water) and PAMPA permeability to evaluate cellular uptake .
  • Efflux Assays: Test susceptibility to P-gp/MRP1 efflux using inhibitors like verapamil in MDCK-MDR1 cells .
  • Intracellular Target Engagement: Develop NanoBRET assays to quantify target binding in live cells .

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